2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine hydrochloride is a chemical compound with significant relevance in pharmaceutical research and development. It is classified as an organic compound and is recognized for its potential applications in medicinal chemistry. The compound's molecular formula is C₁₃H₁₈ClN₃O₂, and it has a molecular weight of 283.76 g/mol. The compound is known to exhibit irritant properties and is categorized under specific chemical classifications based on its structure and functional groups.
The primary source of 2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine hydrochloride includes various chemical suppliers and pharmaceutical manufacturers. For example, it is available from suppliers like Matrix Scientific and Huateng Pharma, which provide detailed product specifications including the compound's molecular data and safety information .
This compound falls under the category of heterocyclic compounds due to the presence of both benzoxazole and morpholine rings in its structure. It can be further classified as an amine due to the presence of the ethanamine functional group.
The synthesis of 2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine hydrochloride typically involves several steps:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and reaction time to maximize yield and purity. Techniques such as chromatography may be employed for purification purposes.
The compound has a melting point that varies based on purity but typically falls within a range that can be determined through experimental methods such as differential scanning calorimetry.
The chemical reactivity of 2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine hydrochloride can include:
Reactions involving this compound typically require specific solvents and conditions to facilitate desired outcomes while minimizing side reactions.
The mechanism of action for 2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine hydrochloride primarily relates to its interactions at the molecular level within biological systems. Its structure suggests potential activity at various biological targets, including receptors or enzymes involved in neurotransmission or cellular signaling pathways.
Research indicates that compounds with similar structures may exhibit activity as inhibitors or modulators in biochemical pathways, although specific data on this compound's mechanism remains limited and warrants further investigation.
Relevant data regarding its physical properties can be obtained from safety data sheets provided by suppliers .
The compound 2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine hydrochloride has potential applications in:
The synthesis of the morpholine-benzoxazole core relies on precision palladium-catalyzed cross-coupling methodologies. A key advancement involves the Pd@PS nanoparticle-catalyzed ring opening of benzoxazole precursors, followed by selective functionalization. This method utilizes oxalic acid as a sustainable carbonyl source to generate in situ CO for aminocarbonylative coupling with aryl iodides, achieving yields >80% under phosphine-free conditions [9]. The reaction proceeds via chemo-selective C-O bond cleavage of the benzoxazole heterocycle, forming a 2-aminophenol intermediate that subsequently couples with functionalized morpholine derivatives.
Critical optimization parameters include:
Table 1: Optimization of Pd-Catalyzed Morpholine-Benzoxazole Assembly
Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) |
---|---|---|---|---|
Pd@PS NPs (1 mol%) | 120 | 12 | 85 | >95 |
Pd(OAc)₂/PPh₃ | 100 | 18 | 62 | 78 |
Pd/C | 120 | 24 | 45 | 65 |
Alternative routes employ direct cyclocondensation between 2-aminophenols and α-halo carbonyl morpholine precursors, though this method suffers from regioselectivity challenges (∼15% undesired isomer formation) [5]. Microwave-assisted protocols reduce reaction times from 24h to 45 minutes but require specialized equipment. The Pd-catalyzed approach remains superior for constructing sterically congested benzoxazole-morpholine junctions critical for receptor binding in neurological applications [1] [5].
The ethylamine sidechain installation employs reductive amination strategies with morpholine-ketone intermediates, followed by hydrochloride salt formation to enhance physicochemical properties. Critical steps include:
The hydrochloride salt formation significantly alters key properties:
Table 2: Physicochemical Properties Before and After Salt Formation
Property | Free Base | Hydrochloride Salt | Change (%) |
---|---|---|---|
Aqueous Solubility (mg/mL) | <0.1 | 43.2 ± 2.1 | >432x |
Melting Point (°C) | 89-91 (decomp.) | 213-215 | +124 |
Log P (octanol/water) | 1.82 ± 0.05 | -0.37 ± 0.03 | -120% |
Hygroscopicity (% wt gain) | 12.4% (24h, 75% RH) | 4.9% (24h, 75% RH) | -60% |
Stability studies reveal the hydrochloride salt maintains >98% purity under accelerated conditions (40°C/75% RH) for 12 weeks when packaged with molecular sieves. Degradation pathways include:
Bioavailability enhancement focuses on three strategic modifications:
PEGylation strategies: Covalent attachment of methoxy-PEG-5000 via carbodiimide chemistry to the terminal amine yields conjugates with:
Liposomal encapsulation: Thin-film hydration with DPPC/cholesterol (55:45 mol%) produces 120±15 nm vesicles with:
Co-crystal engineering: Pharmaceutical co-crystals with fumaric acid exhibit:
Table 3: Bioavailability Enhancement Strategies Comparative Analysis
Strategy | Solubility (mg/mL) | Caco-2 Papp (×10⁻⁶ cm/s) | Plasma t₁/₂ (h) |
---|---|---|---|
Hydrochloride Salt | 43.2 | 8.7 ± 0.9 | 1.8 ± 0.3 |
PEGylated Conjugate | 518 | 5.2 ± 0.6 | 14.3 ± 1.5 |
Liposomal Formulation | 82 (lipid-bound) | 21.4 ± 2.3 | 9.2 ± 0.8 |
Fumarate Co-crystal | 68.5 | 11.9 ± 1.1 | 3.1 ± 0.4 |
The ethylamine sidechain serves as the primary modification site for all strategies, with morpholine nitrogen participation observed in co-crystal hydrogen bonding networks. In vitro blood-brain barrier models (hCMEC/D3 monolayers) confirm PEGylated derivatives maintain significant transport (TEER >85% baseline), crucial for neuroactive compounds [1] [3] [10].
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: